molecular formula C15H16ClN5O2S B10966949 2-(4-Chloro-5-methyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide

2-(4-Chloro-5-methyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide

Cat. No.: B10966949
M. Wt: 365.8 g/mol
InChI Key: DXGOTXXDEZELCD-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-methyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a chloro and methyl group, and a thienopyrimidine moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-(4-Chloro-5-methyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the chloro and methyl groups. The thienopyrimidine moiety is then synthesized separately and coupled with the pyrazole derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The chloro group in the pyrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chloro-5-methyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide has several scientific research applications:

    Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s biological activity is of interest, particularly its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, given its unique structure and biological activity.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole and thienopyrimidine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-Chloro-5-methyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide stands out due to its unique combination of a pyrazole ring and a thienopyrimidine moiety. Similar compounds include:

Properties

Molecular Formula

C15H16ClN5O2S

Molecular Weight

365.8 g/mol

IUPAC Name

2-(4-chloro-5-methylpyrazol-1-yl)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide

InChI

InChI=1S/C15H16ClN5O2S/c1-7-5-11-14(24-7)18-10(4)21(15(11)23)19-13(22)9(3)20-8(2)12(16)6-17-20/h5-6,9H,1-4H3,(H,19,22)

InChI Key

DXGOTXXDEZELCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C(C)N3C(=C(C=N3)Cl)C)C

Origin of Product

United States

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